molecular formula C7H6N2O4 B1396673 3-Hydroxy-4-nitrobenzamide CAS No. 182932-64-5

3-Hydroxy-4-nitrobenzamide

Cat. No. B1396673
CAS RN: 182932-64-5
M. Wt: 182.13 g/mol
InChI Key: RTPMRHZARSJGKC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzamide is a compound with the molecular formula C7H6N2O4 . It is a member of benzamides and is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves a variety of methods. One such method involves the use of benzamide synthetase in the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 182.03275668 g/mol .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is the aldehyde component in a study of an enantioselective thioester aldol reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Hydrogen Bonding Studies

A study focused on the nature of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide in the crystal phase, utilizing infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research highlighted the sensitivity of O-H and N-H stretching modes to the strength of hydrogen bonding, crucial for understanding molecular interactions in various chemical and biological processes (Brela et al., 2012).

Crystal Structure Analysis

The crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined by single-crystal X-ray diffractometry, providing insights into molecular configurations and interactions, which is significant for the development of new materials and drugs (Zong & Wang, 2009).

Biosynthesis Pathways

A copper-containing C-nitrososynthase was identified for its role in forming a stable nitroso species, leading to the production of the natural product 4-hydroxy-3-nitrosobenzamide. This discovery adds to the understanding of diverse catalytic functions of metalloenzymes in nature (Kersten & Dorrestein, 2010).

Development of Novel Polyimides

A novel diamine with built-in sulfone, ether, and amide structure was synthesized, leading to the development of novel thermally stable polyimides. These compounds, based on 3-Hydroxy-4-nitrobenzamide derivatives, have significant potential in various industrial applications due to their stability and unique properties (Mehdipour‐Ataei et al., 2004).

Antibacterial Activity

Research on hydroxy-substituted benzothiazole derivatives, related to nitrobenzamides, demonstrated potent antibacterial activity, particularly against Streptococcus pyogenes. Such findings are crucial for developing new antibacterial agents (Gupta, 2018).

Molecular Complexation in Crystal Engineering

A study on molecular tapes mediated via strong O–H⋯N hydrogen bonds in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, related to 4-nitrobenzamide, highlighted the significance of molecular complexation in the crystal engineering of noncentrosymmetric structures (Saha et al., 2005).

Preformulation and Formulation Development

The preformulation and formulation development of N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a nitroaromatic derivative with antitumor activity, were studied. This research is essential for understanding the chemical behavior and potential therapeutic applications of nitroaromatic compounds (Sena et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 3-Nitrobenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Aromatic nitro compounds like 3-Hydroxy-4-nitrobenzamide play a unique role in the synthesis of drugs and pharmaceutically oriented molecules . A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules . These studies are driven by the need to reduce costs and environmental impact during industrial production .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4-nitrobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutamine-dependent amidotransferases, such as NspN, which catalyze the transfer of the amido nitrogen of glutamine to an acceptor substrate, producing glutamate and an aminated product . This interaction is crucial for the biosynthesis of secondary metabolites, including benzamide derivatives. The compound’s ability to act as an amino-acceptor substrate highlights its importance in enzymatic reactions and its potential utility in developing therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzamide compounds, including this compound, exhibit antioxidant and antibacterial activities . These properties suggest that the compound can affect cellular oxidative stress levels and microbial growth, thereby impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with glutamine-dependent amidotransferases, for instance, involves the hydrolysis of glutamine and the transfer of ammonia to an acceptor substrate . This mechanism underscores the compound’s role in enzymatic regulation and its potential impact on metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that benzamide compounds, including this compound, maintain their stability under specific conditions, such as being sealed in a dry environment at room temperature . Prolonged exposure to varying conditions may lead to degradation, affecting the compound’s efficacy and cellular impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that benzamide compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . It is essential to determine the optimal dosage to avoid toxic or adverse effects, as high doses of this compound may result in cellular toxicity and other negative outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the biosynthesis of secondary metabolites, such as benzamide derivatives, is facilitated by its interaction with glutamine-dependent amidotransferases

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in enzymatic reactions and its impact on cellular processes, highlighting the importance of understanding its subcellular dynamics.

properties

IUPAC Name

3-hydroxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMRHZARSJGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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